Ethenol;ethenoxymethoxyethene;ethenyl acetate

Übersicht

Beschreibung

Ethenol;ethenoxymethoxyethene;ethenyl acetate is a polymer derived from polyvinyl alcohol through a process known as acetalization with formaldehyde. This compound is known for its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents. These properties make it a versatile material, particularly in the electronics industry where it is used as an insulating material .

Vorbereitungsmethoden

The production of polyvinylformal involves several key steps:

Polymerization: Vinyl acetate monomers are polymerized using a suitable catalyst to form polyvinyl acetate.

Hydrolysis: The polyvinyl acetate is partially hydrolyzed, removing some of the acetate groups and replacing them with alcohol (hydroxyl) groups to form polyvinyl alcohol.

Acetalization: The polyvinyl alcohol undergoes acetalization with formaldehyde to form polyvinylformal.

In industrial settings, the acetalization reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, at an optimal temperature range of 40-45°C .

Analyse Chemischer Reaktionen

Ethenol;ethenoxymethoxyethene;ethenyl acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of different derivatives.

Common reagents used in these reactions include formaldehyde, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethenol;ethenoxymethoxyethene;ethenyl acetate has a wide range of applications in scientific research and industry:

Electronics: It is extensively used as an insulating material for copper wires and cables in electric motors and transformers.

Environmental: It is employed in the preparation of porous membranes for water treatment and gas separation.

Industrial: This compound is used in the manufacture of adhesives, coatings, and protective films.

Wirkmechanismus

The mechanism by which polyvinylformal exerts its effects is primarily through its chemical structure, which provides exceptional dielectric strength and thermal stability. The formal groups attached to the polymer chain enhance its resistance to chemical agents and mechanical wear . The molecular targets and pathways involved include the interaction of the polymer with various substrates, leading to the formation of stable, insulating layers .

Vergleich Mit ähnlichen Verbindungen

Ethenol;ethenoxymethoxyethene;ethenyl acetate is often compared with other similar compounds such as polyvinyl acetate and polyvinyl butyral. While all three are derived from polyvinyl alcohol, they differ in their chemical properties and applications:

Polyvinyl Acetate: Used primarily in adhesives and coatings, it lacks the thermal stability and dielectric strength of polyvinylformal.

Polyvinyl Butyral: Known for its use in laminated safety glass, it offers excellent adhesion and flexibility but does not match the insulating properties of polyvinylformal.

This compound’s unique combination of properties makes it particularly suitable for high-stress environments where long-term durability and stability are required .

Biologische Aktivität

Ethenol (also known as vinyl alcohol), ethenoxymethoxyethene, and ethenyl acetate are organic compounds with significant biological activities. This article explores their pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Compounds

- Ethenol (Vinyl Alcohol) : A simple alcohol that is unstable and readily converts to acetaldehyde.

- Ethenoxymethoxyethene : A derivative of ethenol, potentially used in various chemical syntheses.

- Ethenyl Acetate (Vinyl Acetate) : An important monomer in the production of polymers and has been studied for its biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from plants, including those containing ethenol and its derivatives. For instance, research on the extracts from Ephedra foeminea demonstrated that ethyl acetate and ethanol extracts significantly reduced the viability of U2OS osteosarcoma cells. The study reported:

- IC50 Values :

- Water extract: 30.761 ± 1.4 μg/mL

- Ethyl acetate extract: 80.35 ± 1.233 μg/mL

- Ethanol extract: 97.499 ± 1.188 μg/mL

These extracts also inhibited cell migration and downregulated the expression of genes such as beta-catenin, which is implicated in cancer progression .

Antioxidant Activity

Ethenyl acetate has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that compounds with vinyl groups often exhibit enhanced antioxidant activity due to their ability to donate electrons.

The biological activities of these compounds can be attributed to several mechanisms:

- Gene Regulation : As noted in the study on E. foeminea, compounds influence gene expression involved in cell proliferation and migration, particularly through pathways like Wnt signaling, which regulates beta-catenin levels .

- Antimicrobial Effects : Preliminary studies suggest that ethenyl acetate exhibits antimicrobial properties, making it a candidate for further research into its use as a natural preservative or therapeutic agent against infections .

Data Tables

| Compound | Biological Activity | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Ethenol | Anticancer | N/A | Gene regulation (e.g., beta-catenin) |

| Ethenoxymethoxyethene | Potentially anticancer | N/A | Not extensively studied |

| Ethenyl Acetate | Antioxidant, antimicrobial | N/A | Electron donation, free radical scavenging |

Case Studies

- Case Study on E. foeminea : This study demonstrated that both ethanol and ethyl acetate extracts could significantly reduce U2OS cell viability and migration abilities by modulating critical genes involved in these processes .

- Antimicrobial Potential : Research on the phytochemical profile of various plant extracts containing ethenyl acetate has shown promising results against common pathogens, indicating its potential use in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

ethenol;ethenoxymethoxyethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGLZRNKJSJOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

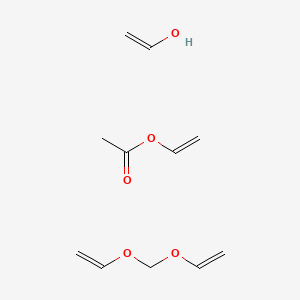

CC(=O)OC=C.C=CO.C=COCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS] | |

| Record name | Vinyl alcohol-vinyl acetate-vinyl formal copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.